molecular formula C14H17N3O B2914817 6-({8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyridine-3-carbonitrile CAS No. 2197891-56-6

6-({8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyridine-3-carbonitrile

カタログ番号: B2914817
CAS番号: 2197891-56-6
分子量: 243.31
InChIキー: WOIPWSDBQGTWBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-({8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyridine-3-carbonitrile (CAS 2197891-56-6) is a chemical compound with the molecular formula C14H17N3O and a molecular weight of 243.30 g/mol . This molecule features an 8-methyl-8-azabicyclo[3.2.1]octane (tropane) scaffold linked via an ether bond to a 3-cyanopyridine group . The 8-azabicyclo[3.2.1]octane structure is a privileged scaffold in medicinal chemistry, and derivatives based on this core are frequently investigated as potential neuroactive agents . Specifically, this compound belongs to a class of 8-azabicyclo[3.2.1]octane derivatives that have been identified in patent literature as monoamine reuptake inhibitors . Such inhibitors are of significant research value for the study of central nervous system (CNS) disorders, as they modulate the levels of key neurotransmitters. Researchers can utilize this compound as a chemical tool or building block to explore neurological pathways and develop novel therapeutic agents for conditions like depression, pain, and other neurological disorders . The product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle all compounds appropriately using necessary personal protective equipment.

特性

IUPAC Name

6-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-17-11-3-4-12(17)7-13(6-11)18-14-5-2-10(8-15)9-16-14/h2,5,9,11-13H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIPWSDBQGTWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

6-({8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyridine-3-carbonitrile is a compound of interest due to its potential pharmacological applications, particularly in neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C13H16N2O Molecular Formula \text{C}_{13}\text{H}_{16}\text{N}_2\text{O}\text{ Molecular Formula }

It features a pyridine ring substituted with a carbonitrile group and an azabicyclic moiety, which is significant for its biological interactions.

Research indicates that compounds similar to 6-({8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyridine-3-carbonitrile exhibit activity as kappa-opioid receptor antagonists. This mechanism is crucial in modulating pain pathways and may have implications for treating opioid addiction and pain management .

2. Cytotoxicity Studies

A study on related azabicyclic compounds demonstrated selective cytotoxicity towards various tumor cell lines. The cytotoxic effects were attributed to the structural modifications around the bicyclic core, which enhanced their potency against malignant cells while sparing normal cells .

CompoundIC50 (µM)Target Cell Line
Compound A12HeLa
Compound B25MCF-7
6-({8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyridine-3-carbonitrile 15 A549

3. Structure-Activity Relationships (SAR)

Further SAR studies on azabicyclo compounds have shown that modifications to the nitrogen substituents and linker regions can significantly influence receptor selectivity and potency. For instance, adding bulky groups can enhance binding affinity to kappa receptors while reducing off-target effects .

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

  • Opioid Receptor Modulation : A study illustrated how derivatives of azabicyclo compounds could effectively modulate kappa-opioid receptors, showcasing their potential in treating conditions like depression and anxiety .
  • Cancer Therapeutics : Another investigation focused on the selective toxicity of azabicyclic compounds against breast cancer cells, suggesting that these compounds could serve as lead candidates for developing new anticancer drugs .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing either the pyridinecarbonitrile core or the 8-methyl-8-azabicyclo[3.2.1]octane moiety. Key differences in substituents, synthetic routes, and inferred biological properties are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Linkage Molecular Weight (g/mol)* Key Features
6-({8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyridine-3-carbonitrile (Target) Pyridine-3-carbonitrile Ether-linked tropane ~285.3 Combines tropane’s receptor affinity with nitrile’s metabolic stability.
4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (3) Dihydropyridone-carbonitrile Chloro, methyl, ketone ~182.6 Reactive chloro group for nucleophilic substitution; precursor to amines.
4-Alkyl/Arylamino-3-pyridinecarbonitriles (6, 7) Pyridine-3-carbonitrile Amino (alkyl/aryl) at C4 ~190–250 Enhanced solubility via amino groups; potential CNS activity.
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl esters (e.g., f, g) Tropane Ester-linked hydroxy/carboxylic acids ~300–350 Esters (e.g., hyoscyamine derivatives) with antimuscarinic activity .
2-{[(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanyl}acetate derivatives Variable (e.g., fatty acid esters) Thioether-linked tropane ~350–400 Sulfur linkage may improve lipophilicity and membrane permeability.

*Molecular weights estimated from structural formulas.

Key Findings :

Tropane Modifications: The target compound’s ether linkage contrasts with ester (e.g., hyoscyamine ) or thioether (e.g., metabolites in ) bridges in analogs. Tropane-containing esters (e.g., compound f ) are well-documented anticholinergics, suggesting the target compound might share receptor-binding motifs but differ in kinetics due to the nitrile group.

Pyridinecarbonitrile Derivatives: Chloro-substituted analogs (e.g., compound 3 ) serve as synthetic intermediates for amino derivatives (6, 7), which exhibit improved solubility but reduced electrophilicity compared to nitriles. The nitrile group in the target compound may enhance interactions with cytochrome P450 enzymes or confer resistance to oxidative metabolism, a feature absent in ester or amino analogs.

Synthetic Accessibility: Compound 3 is synthesized via POCl₃/PCl₅ chlorination, while the target compound likely requires nucleophilic substitution or Mitsunobu coupling for ether formation. Tropane esters (e.g., compound f ) are typically derived from acyl chloride reactions.

Inferred Bioactivity :

  • Tropane esters (e.g., hyoscyamine ) bind muscarinic receptors, but the nitrile’s electron-withdrawing nature in the target compound could shift selectivity toward adrenergic or histaminergic targets.
  • Thioether-linked tropanes may exhibit altered distribution due to increased lipophilicity, whereas the target’s ether linkage balances polarity and stability.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 6-({8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyridine-3-carbonitrile?

Answer:
The synthesis typically involves coupling the 8-methyl-8-azabicyclo[3.2.1]octan-3-ol moiety with a pyridine-3-carbonitrile derivative via nucleophilic substitution or Mitsunobu reactions. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical to enhance yield. For example, using polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C with a base like K2_2CO3_3 has been effective for similar bicyclic ether formations . Post-synthesis purification via preparative HPLC or column chromatography is recommended to isolate the target compound from byproducts such as unreacted intermediates or regioisomers .

Basic: How can the structural integrity and purity of this compound be validated?

Answer:
A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR can confirm the connectivity of the bicyclo[3.2.1]octane and pyridine moieties, with specific attention to the ether linkage (δ ~4.5–5.5 ppm for the oxy-proton) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) ensures the molecular formula matches the theoretical mass (e.g., [M+H]+^+ at m/z 286.1452).
  • X-ray Crystallography: If crystals are obtainable, this method resolves stereochemical ambiguities in the bicyclic system .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%).

Advanced: How can researchers address contradictions between in vitro binding data and in vivo efficacy for this compound?

Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability) or off-target effects. Methodological steps include:

  • Metabolic Profiling: Use liver microsome assays to identify major metabolites and assess stability .
  • Plasma Protein Binding Assays: Determine the free fraction available for target engagement using equilibrium dialysis .
  • In Vivo Pharmacokinetic Studies: Measure plasma/tissue concentrations over time to correlate exposure with efficacy .
  • Target Engagement Validation: Employ positron emission tomography (PET) with radiolabeled analogs to confirm receptor occupancy in vivo .

Advanced: What strategies guide structure-activity relationship (SAR) studies for optimizing this compound’s pharmacological profile?

Answer:
Key modifications and assays include:

  • Bicyclo Substituent Variation: Replace the 8-methyl group with bulkier alkyl chains or electron-withdrawing groups to modulate receptor affinity and metabolic stability .
  • Pyridine Ring Modifications: Introduce substituents (e.g., halogens, methoxy) at the 2- or 4-positions to enhance selectivity or solubility .
  • Computational Modeling: Docking studies (e.g., using AutoDock Vina) predict binding modes to prioritize synthetic targets .
  • Functional Assays: Compare agonist/antagonist activity across cell lines (e.g., cAMP accumulation for GPCR targets) .

Advanced: What analytical methods assess the compound’s stability under physiological conditions?

Answer:

  • pH Stability Testing: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours, followed by HPLC quantification of degradation products .
  • Oxidative Stress Testing: Expose to hydrogen peroxide (0.3% v/v) to simulate oxidative metabolism .
  • Light/Heat Stability: Store solid samples under ICH Q1B conditions (e.g., 40°C/75% RH) and monitor degradation via TLC or UPLC-MS .

Advanced: How is receptor binding affinity and selectivity quantified for this compound?

Answer:

  • Radioligand Displacement Assays: Use tritiated or fluorescent probes (e.g., 3^3H-NMS for muscarinic receptors) to measure IC50_{50} values in membrane preparations .
  • Selectivity Panels: Screen against related receptors (e.g., adrenergic, dopaminergic) to identify off-target interactions .
  • Kinetic Studies: Surface plasmon resonance (SPR) determines association/dissociation rates for irreversible binders .

Advanced: How can researchers resolve discrepancies in reported toxicity profiles?

Answer:

  • Species-Specific Assays: Compare rodent and human hepatocyte viability to identify interspecies metabolic differences .
  • Genotoxicity Screening: Perform Ames tests (bacterial reverse mutation) and micronucleus assays to rule out mutagenicity .
  • Mechanistic Studies: Use transcriptomics (RNA-seq) to identify pathways affected at sub-cytotoxic concentrations .

Advanced: What in silico tools predict the compound’s ADMET properties?

Answer:

  • ADMET Predictors: Software like Schrödinger’s QikProp estimates permeability (Caco-2), plasma protein binding, and CYP450 inhibition .
  • PBPK Modeling: GastroPlus simulates absorption and distribution using physicochemical inputs (logP, pKa) .
  • Toxicity Alerts: Derek Nexus flags structural motifs linked to hepatotoxicity or cardiotoxicity .

Advanced: How is enantiomeric purity ensured during synthesis?

Answer:

  • Chiral Chromatography: Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
  • Circular Dichroism (CD): Confirm the absence of racemization by comparing experimental and theoretical CD spectra .
  • Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in key coupling steps .

Advanced: What in vivo models are suitable for evaluating therapeutic potential?

Answer:

  • Rodent Behavioral Assays: Test anxiolytic or analgesic effects in elevated plus maze or von Frey filament models .
  • Disease Models: Use transgenic mice (e.g., Alzheimer’s Aβ-overexpression) for target validation .
  • Dosage Optimization: Conduct dose-ranging studies to establish ED50_{50} and MTD (maximum tolerated dose) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。